molecular formula C16H17NS B13931515 N,N-Dimethyl-alpha,alpha-diphenylthioacetamide CAS No. 54191-80-9

N,N-Dimethyl-alpha,alpha-diphenylthioacetamide

Cat. No.: B13931515
CAS No.: 54191-80-9
M. Wt: 255.4 g/mol
InChI Key: JMUXNFZSTDDNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2,2-diphenylthioacetamide is an organic compound with the molecular formula C16H17NS and a molecular weight of 255.38 g/mol It is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2,2-diphenylthioacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-diphenylthioacetic acid with dimethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the thioamide bond .

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-2,2-diphenylthioacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,2-diphenylthioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2,2-diphenylthioacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,2-diphenylthioacetamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its thioamide group allows for specific interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

54191-80-9

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

N,N-dimethyl-2,2-diphenylethanethioamide

InChI

InChI=1S/C16H17NS/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

JMUXNFZSTDDNFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.